6,7-dibromo-2-chloroquinoxaline
Description
6,7-Dibromo-2-chloroquinoxaline is a halogenated quinoxaline derivative characterized by bromine substitutions at positions 6 and 7 and a chlorine atom at position 2. Its molecular formula is C₈H₃Br₂ClN₂, with a molecular weight of 322.25 g/mol. The compound’s synthesis typically involves halogenation of a quinoxaline precursor, leveraging bromine’s strong electron-withdrawing effects to direct reactivity . This derivative serves as a versatile intermediate in medicinal chemistry and materials science due to its reactive halogen atoms, which enable further functionalization.
Properties
CAS No. |
2731009-66-6 |
|---|---|
Molecular Formula |
C8H3Br2ClN2 |
Molecular Weight |
322.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2-chloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dibromo-2-chloroquinoxaline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dibromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
6,7-Dichloro-2-Methylquinoxaline (C₈H₅Cl₂N₂)
- Substituents : Chlorine at positions 6 and 7; methyl group at position 2.
- Molecular Weight : ~232.07 g/mol (lighter due to absence of bromine).
- Reactivity: The methyl group at position 2 is electron-donating, reducing the electron deficiency of the quinoxaline core compared to the chloro-substituted analog. This results in lower reactivity toward nucleophilic substitution at position 2 compared to 6,7-dibromo-2-chloroquinoxaline .
- Applications : Primarily used in catalytic studies and as a ligand precursor due to its steric bulk .
6,7-Dibromo-2-Methylquinoxaline (C₈H₅Br₂N₂)
- Substituents : Bromine at positions 6 and 7; methyl group at position 2.
- Molecular Weight : ~311.96 g/mol.
- Reactivity: The methyl group reduces electron withdrawal at position 2, making the compound less reactive in substitution reactions compared to this compound. Bromine’s inductive effect enhances stability but may hinder nucleophilic attack at adjacent positions .
- Applications : Explored in photoluminescent materials due to bromine’s heavy-atom effect .
2,3-Dibromo-6,7-Dichloroquinoxaline (C₈H₂Br₂Cl₂N₂)
- Substituents : Bromine at positions 2 and 3; chlorine at positions 6 and 7.
- Molecular Weight : 356.83 g/mol.
- Reactivity: Bromine at positions 2 and 3 creates a sterically crowded environment, reducing accessibility for nucleophilic substitution. The electron-withdrawing effects of bromine further deactivate the ring, contrasting with this compound, where bromine at positions 6 and 7 indirectly influences reactivity at position 2 .
- Applications : Used in cross-coupling reactions for synthesizing extended π-conjugated systems .
6-Bromo-2-Chloro-3-Hydrazinylquinoxaline (C₈H₅BrClN₄)
- Substituents : Bromine at position 6, chlorine at position 2, and hydrazinyl at position 3.
- Molecular Weight : ~289.51 g/mol.
- Reactivity: The hydrazinyl group at position 3 enhances nucleophilicity, enabling further cyclization reactions. In contrast, this compound lacks such a functional group, limiting its direct utility in heterocyclic synthesis .
- Applications : Investigated for antimicrobial activity due to the hydrazine moiety’s bioactivity .
Key Comparative Data Table
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Reactivity Profile | Key Applications |
|---|---|---|---|---|
| This compound | Br (6,7); Cl (2) | 322.25 | High reactivity at Cl (2) due to Br’s -R effect | Pharmaceutical intermediates |
| 6,7-Dichloro-2-methylquinoxaline | Cl (6,7); CH₃ (2) | 232.07 | Low nucleophilic substitution at CH₃ | Catalytic ligand synthesis |
| 2,3-Dibromo-6,7-dichloroquinoxaline | Br (2,3); Cl (6,7) | 356.83 | Steric hindrance limits substitution | Conjugated material synthesis |
| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Br (6); Cl (2); NHNH₂ (3) | 289.51 | High cyclization potential via NHNH₂ | Antimicrobial agents |
Research Findings and Implications
- Electronic Effects: Bromine at positions 6 and 7 in this compound exerts a strong electron-withdrawing (-I) effect, activating the chlorine at position 2 for nucleophilic substitution compared to methyl-substituted analogs .
- Steric Considerations: Compounds with bromine at adjacent positions (e.g., 2,3-dibromo-6,7-dichloroquinoxaline) exhibit reduced reactivity due to steric crowding, unlike this compound, where bromine placement minimizes steric interference .
- Biological Activity: Chlorine and bromine synergistically enhance lipophilicity, improving membrane permeability in drug candidates. However, hydrazine or sulfur-containing derivatives (e.g., 6-bromo-2-chloro-3-(phenylthio)quinoxaline) show superior antimicrobial profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
